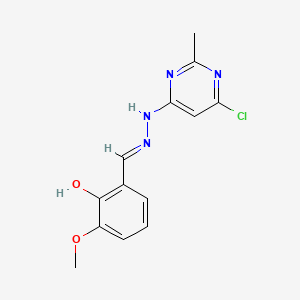
2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as Cmpd 7, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. It is a hydrazone derivative that has been studied for its biological and chemical properties.
作用機序
The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 7 is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 7 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been found to reduce the accumulation of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 7 in lab experiments is its ability to exhibit multiple biological activities. This makes it a potential candidate for use in various fields of research. However, one limitation of using 2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 7 is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research of 2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 7. One direction is to further study its anti-inflammatory and anti-cancer properties and its potential use as a therapeutic agent. Another direction is to study its potential use in the treatment of Alzheimer's disease. In addition, future research could focus on improving the solubility of 2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 7 to make it more suitable for use in lab experiments.
合成法
The synthesis of 2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 7 involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 6-chloro-2-methyl-4-pyrimidinylhydrazine in the presence of ethanol. The reaction is carried out at a temperature of 60-70°C for 6-8 hours under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 7.
科学的研究の応用
2-hydroxy-3-methoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 7 has been studied for its potential use in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been studied for its potential use as a diagnostic and therapeutic agent in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-8-16-11(14)6-12(17-8)18-15-7-9-4-3-5-10(20-2)13(9)19/h3-7,19H,1-2H3,(H,16,17,18)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEZCOHEPWSEMW-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-6-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzamide](/img/structure/B6058412.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B6058414.png)
![3-[4-(dimethylamino)phenyl]-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B6058418.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6058424.png)
![7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6058437.png)
![N-({1-[2-(3-pyridinyl)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6058439.png)
![3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate](/img/structure/B6058446.png)
![1-({6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)-L-prolinamide](/img/structure/B6058452.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6058471.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6058484.png)
![4,4'-(1,6-hexanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-bromophenyl)hydrazone]](/img/structure/B6058488.png)

![2-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]ethanol](/img/structure/B6058499.png)